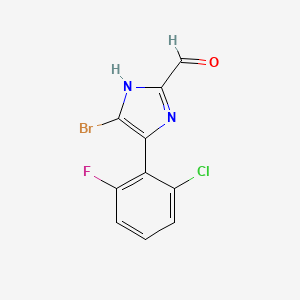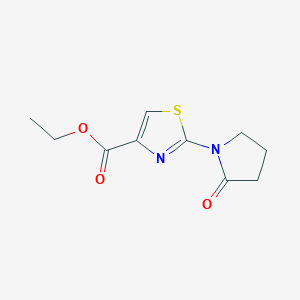
Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrrolidinone moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a pyrrolidinone ring further enhances its potential for various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromoacetate with thioamide derivatives under basic conditions to form the thiazole ring. Subsequent reaction with pyrrolidinone derivatives under acidic or basic conditions yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the thiazole and pyrrolidinone rings. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process .
化学反応の分析
Types of Reactions: Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Carboxylic acid derivatives.
科学的研究の応用
Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The pyrrolidinone ring can enhance the binding affinity and specificity of the compound to its targets. These interactions can disrupt cellular processes, leading to antimicrobial, anti-inflammatory, and antitumor effects .
類似化合物との比較
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- (2-Oxo-1-pyrrolidinyl)pyrimidines
- Pyrrolidine-2,5-diones
Comparison: Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate is unique due to its combined thiazole and pyrrolidinone rings, which provide a distinct set of biological activities and chemical reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
特性
分子式 |
C10H12N2O3S |
|---|---|
分子量 |
240.28 g/mol |
IUPAC名 |
ethyl 2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10(11-7)12-5-3-4-8(12)13/h6H,2-5H2,1H3 |
InChIキー |
CMVZHEHUBWKBEV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)N2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)
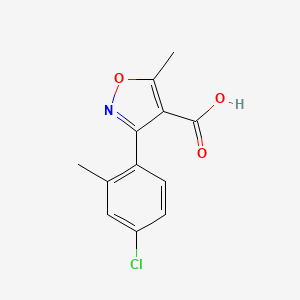
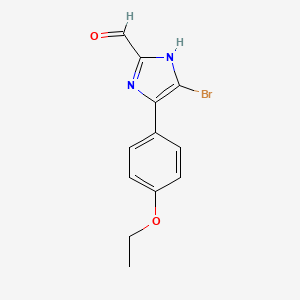

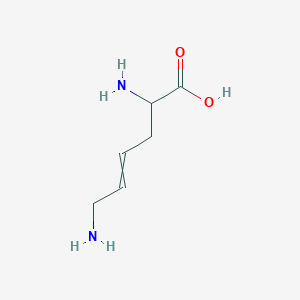
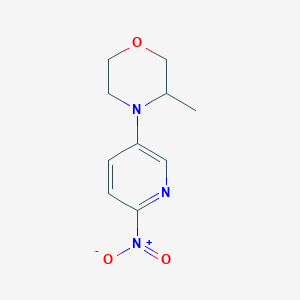
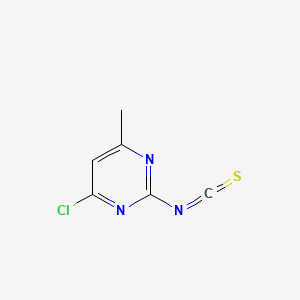


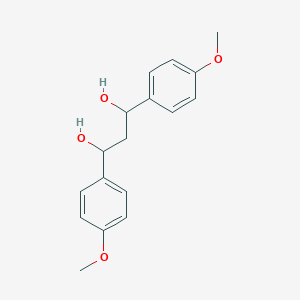

![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
